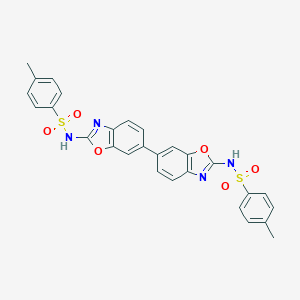![molecular formula C24H26N2O4S2 B296174 2-{benzyl[(2-methoxy-5-methylphenyl)sulfonyl]amino}-N-[2-(methylsulfanyl)phenyl]acetamide](/img/structure/B296174.png)
2-{benzyl[(2-methoxy-5-methylphenyl)sulfonyl]amino}-N-[2-(methylsulfanyl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{benzyl[(2-methoxy-5-methylphenyl)sulfonyl]amino}-N-[2-(methylsulfanyl)phenyl]acetamide, also known as BMS-345541, is a selective inhibitor of the IκB kinase (IKK) complex. This compound has been widely used in scientific research to study the role of IKK in various biological processes.
Wirkmechanismus
2-{benzyl[(2-methoxy-5-methylphenyl)sulfonyl]amino}-N-[2-(methylsulfanyl)phenyl]acetamide selectively inhibits the phosphorylation of IκBα by IKKβ, which leads to the inhibition of NF-κB activation. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation, immune response, and cell survival. Inhibition of NF-κB activation by this compound leads to a decrease in the expression of pro-inflammatory cytokines and chemokines, which makes this compound a potential therapeutic agent for inflammatory diseases.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory effects in various in vitro and in vivo models. Inhibition of NF-κB activation by this compound leads to a decrease in the expression of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and IL-6. This compound has also been shown to have anti-tumor effects in various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
2-{benzyl[(2-methoxy-5-methylphenyl)sulfonyl]amino}-N-[2-(methylsulfanyl)phenyl]acetamide has several advantages for lab experiments. It is a selective inhibitor of IKKβ, which makes it a valuable tool for studying the role of IKKβ in various biological processes. This compound has also been shown to have good pharmacokinetic properties in animal models, which makes it a potential therapeutic agent for inflammatory diseases. However, this compound has some limitations for lab experiments. It has low solubility in aqueous solutions, which makes it difficult to use in some assays. This compound also has some off-target effects, which need to be taken into consideration when interpreting the results of experiments.
Zukünftige Richtungen
There are several future directions for the use of 2-{benzyl[(2-methoxy-5-methylphenyl)sulfonyl]amino}-N-[2-(methylsulfanyl)phenyl]acetamide in scientific research. One potential application is the development of this compound derivatives with improved pharmacokinetic properties and selectivity. Another potential application is the use of this compound in combination with other inhibitors to target multiple components of the NF-κB signaling pathway. This compound can also be used to study the role of IKKβ in various biological processes, such as inflammation, immune response, and cell survival. Finally, this compound can be used to study the potential therapeutic applications of IKKβ inhibitors in inflammatory diseases and cancer.
Synthesemethoden
2-{benzyl[(2-methoxy-5-methylphenyl)sulfonyl]amino}-N-[2-(methylsulfanyl)phenyl]acetamide can be synthesized using a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 2-methoxy-5-methylbenzenesulfonyl chloride with benzylamine to form the intermediate benzyl(2-methoxy-5-methylphenyl)sulfonamide. This intermediate is then reacted with 2-(methylthio)aniline in the presence of sodium hydride to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
2-{benzyl[(2-methoxy-5-methylphenyl)sulfonyl]amino}-N-[2-(methylsulfanyl)phenyl]acetamide has been extensively used in scientific research to study the role of IKK in various biological processes. IKK is a key regulator of the NF-κB signaling pathway, which plays a critical role in inflammation, immune response, and cell survival. This compound has been shown to selectively inhibit IKKβ, one of the subunits of the IKK complex, without affecting other kinases. This selectivity makes this compound a valuable tool for studying the role of IKKβ in various biological processes.
Eigenschaften
Molekularformel |
C24H26N2O4S2 |
|---|---|
Molekulargewicht |
470.6 g/mol |
IUPAC-Name |
2-[benzyl-(2-methoxy-5-methylphenyl)sulfonylamino]-N-(2-methylsulfanylphenyl)acetamide |
InChI |
InChI=1S/C24H26N2O4S2/c1-18-13-14-21(30-2)23(15-18)32(28,29)26(16-19-9-5-4-6-10-19)17-24(27)25-20-11-7-8-12-22(20)31-3/h4-15H,16-17H2,1-3H3,(H,25,27) |
InChI-Schlüssel |
JFQKLOBKOCSQIQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)NC3=CC=CC=C3SC |
Kanonische SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)NC3=CC=CC=C3SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Dimethyl 4-[2-(4-{[bis(methylsulfanyl)methylene]amino}phenyl)vinyl]phenyldithioimidocarbonate](/img/structure/B296091.png)






![N-(1,3-benzothiazol-2-yl)-N-(4-{2-[4-(1,3-benzothiazol-2-ylamino)phenyl]vinyl}phenyl)amine](/img/structure/B296104.png)
![N-(4-{[4-(1,3-benzothiazol-2-ylamino)phenyl]peroxy}phenyl)-1,3-benzothiazol-2-amine](/img/structure/B296105.png)
![2-(ethylsulfanyl)-3-[4-(2-(ethylsulfanyl)-6-methyl-4-oxo-3(4H)-quinazolinyl)phenyl]-6-methyl-4(3H)-quinazolinone](/img/structure/B296108.png)

![8-methyl-5H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B296112.png)


